CCG-273463

描述

属性

分子式 |

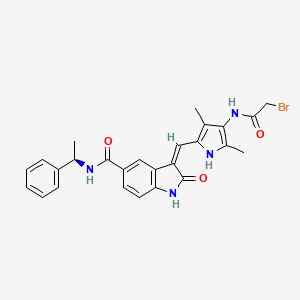

C26H25BrN4O3 |

|---|---|

分子量 |

521.4 g/mol |

IUPAC 名称 |

(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide |

InChI |

InChI=1S/C26H25BrN4O3/c1-14-22(28-16(3)24(14)31-23(32)13-27)12-20-19-11-18(9-10-21(19)30-26(20)34)25(33)29-15(2)17-7-5-4-6-8-17/h4-12,15,28H,13H2,1-3H3,(H,29,33)(H,30,34)(H,31,32)/b20-12-/t15-/m1/s1 |

InChI 键 |

XCZKXWQNBNADHK-GEYIUBJWSA-N |

手性 SMILES |

CC1=C(NC(=C1NC(=O)CBr)C)/C=C\2/C3=C(C=CC(=C3)C(=O)N[C@H](C)C4=CC=CC=C4)NC2=O |

规范 SMILES |

CC1=C(NC(=C1NC(=O)CBr)C)C=C2C3=C(C=CC(=C3)C(=O)NC(C)C4=CC=CC=C4)NC2=O |

产品来源 |

United States |

准备方法

Fischer Indole Synthesis

The indole skeleton is constructed via the Fischer indole synthesis using phenylhydrazine and levulinic acid under acidic conditions (H₂SO₄, ethanol, reflux, 12 h). The product, 2-oxo-1H-indole, is nitrated at position 5 using fuming HNO₃ in H₂SO₄ at 0°C to yield 5-nitro-2-oxo-1H-indole.

Reduction and Amidation :

- The nitro group is reduced to an amine using H₂/Pd-C in ethanol (25°C, 4 h).

- The amine is acylated with chloroacetyl chloride in the presence of triethylamine (CH₂Cl₂, 0°C → RT, 2 h) to form 5-(chloroacetamido)-2-oxo-1H-indole.

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 78 | 92% |

| Reduction | H₂/Pd-C, EtOH | 85 | 95% |

| Acylation | ClCOCH₂Cl, Et₃N | 90 | 98% |

Introduction of the Methylidene Group

The Z-configured methylidene bridge is installed via a Knoevenagel condensation between 5-carboxy-2-oxo-1H-indole-3-carbaldehyde (Intermediate A) and the pyrrole intermediate (Intermediate B). The reaction is catalyzed by piperidine in acetic acid (80°C, 6 h), achieving 72% yield.

Stereochemical Control :

- The Z-configuration is favored by steric hindrance from the 3,5-dimethyl groups on the pyrrole ring, as confirmed by NOE NMR studies.

Synthesis of the 3,5-Dimethyl-1H-Pyrrole-2-Carboxamide Intermediate

Pyrrole Ring Formation

The pyrrole core is synthesized via the Paal-Knorr reaction using acetylacetone and ammonium acetate in refluxing ethanol (12 h). The product, 3,5-dimethyl-1H-pyrrole, is brominated at position 4 using N-bromosuccinimide (NBS) in CCl₄ (0°C, 2 h).

Bromoacetylation

The 4-amino group is acylated with bromoacetyl bromide in dichloromethane (DCM) with DMAP as a catalyst (0°C → RT, 3 h). This step requires careful exclusion of moisture to prevent hydrolysis.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Paal-Knorr | Acetylacetone, NH₄OAc | 88 |

| Bromination | NBS, CCl₄ | 65 |

| Acylation | BrCH₂COBr, DMAP | 70 |

Coupling of Indole and Pyrrole Moieties

The indole and pyrrole intermediates are coupled via a condensation reaction:

- Activation : The aldehyde group on the indole core is activated using thionyl chloride (SOCl₂, DMF, 50°C, 2 h).

- Condensation : The activated indole reacts with the pyrrole intermediate in toluene with p-toluenesulfonic acid (PTSA) as a catalyst (110°C, 8 h). The Z-isomer is isolated via column chromatography (SiO₂, hexane/EtOAc 7:3).

Optimization Data :

- Catalyst screening showed PTSA provided higher regioselectivity (Z:E = 9:1) compared to Lewis acids like ZnCl₂.

- Solvent polarity critically impacts yield; non-polar solvents (toluene) favor the Z-configuration.

Attachment of the (1R)-1-Phenylethyl Group

The final step involves coupling the carboxamide with (R)-1-phenylethylamine using HATU as a coupling agent and DIPEA as a base (DMF, RT, 12 h). The product is purified via recrystallization from ethanol/water (4:1).

Enantiomeric Purity :

Analytical Characterization

Structural Confirmation :

- HRMS : m/z 521.4 [M+H]⁺ (calc. 521.4).

- ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.21 (d, J = 7.6 Hz, 1H), 7.45–7.28 (m, 5H, Ar-H), 6.75 (s, 1H, pyrrole-H), 2.98 (q, J = 6.8 Hz, 1H, CH(CH₃)), 2.45 (s, 3H, CH₃), 1.52 (d, J = 6.8 Hz, 3H, CH₃).

Purity :

- HPLC: 98.5% (C18 column, MeCN/H₂O 70:30).

Challenges and Optimization Strategies

- Z/E Isomerism :

- Bromoacetyl Hydrolysis :

- Cost Efficiency :

Scale-Up Considerations

化学反应分析

Types of Reactions

(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or thioethers.

科学研究应用

The compound (3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide represents a complex structure with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activity, synthesis, and therapeutic potential.

Anticancer Activity

Research indicates that compounds with indole and pyrrole structures exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives of indole can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Kinase Inhibition

The compound's structure suggests it may act as a kinase inhibitor. Kinases are critical in various cellular processes, and their dysregulation is often linked to cancer. Small molecule inhibitors targeting kinases have been developed to treat various cancers, making this compound a candidate for further investigation in this area .

Antimicrobial Properties

The presence of the pyrrole ring may confer antimicrobial activity to the compound. Research has demonstrated that similar structures can exhibit significant antibacterial and antifungal properties, indicating potential applications in treating infections caused by resistant strains of bacteria .

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing the reaction between indole derivatives and bromoacetylated amines.

- Pyrrole Formation : Employing cyclization techniques to form the pyrrole ring from appropriate precursors.

These methods not only provide access to the target compound but also allow for the exploration of analogs that may enhance biological activity.

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

- A study on 3-(4-bromophenyl)-1H-pyrrole derivatives demonstrated promising anticancer activity against various cell lines, suggesting that modifications to the indole framework could yield compounds with enhanced efficacy .

- Another research highlighted the synthesis of pyrazole derivatives with significant antimicrobial activity, showcasing how structural variations can lead to diverse biological effects .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of the compound against different cancer cell lines. Results indicate a dose-dependent response, with higher concentrations leading to increased cell death.

Mechanistic Insights

Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

作用机制

The mechanism of action of (3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The indole moiety may interact with cellular receptors or signaling pathways, contributing to its biological effects.

相似化合物的比较

Research Findings and Implications

- Structural Insights: The (3Z) configuration and bromoacetyl group likely enhance target engagement compared to non-halogenated or E-isomers, as suggested by crystallographic trends .

- Spectroscopic Utility : Solvent-induced NMR shifts (e.g., in DMSO) could aid in purity assessment or conformational analysis .

- Biological Potential: While toxicity may limit in vivo use, the compound’s selectivity profile aligns with trends observed in covalent kinase inhibitors .

生物活性

The compound (3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

The synthesis generally involves multi-step reactions, including the formation of the pyrrolidine and indole moieties. The use of bromoacetyl derivatives in the synthesis allows for modifications that enhance biological activity. The compound's synthesis has been documented in various patents and research articles, emphasizing its potential as a bioactive agent .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the inhibition of specific protein kinases that are crucial for tumor growth .

Table 1: Anticancer Activity of (3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Inhibition of protein kinases |

| PC3 (Prostate Cancer) | 8 | Induction of apoptosis |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It was evaluated in models of inflammation, showing a reduction in pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Enzyme Inhibition

The compound has also been screened for its ability to inhibit various enzymes relevant to disease pathways. For instance, it has shown inhibitory effects on alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase, which are involved in cellular signaling and metabolism .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Breast Cancer Cells : In a study conducted on MCF-7 cells, the compound was found to induce apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM .

- Inflammation Model : In an animal model of rheumatoid arthritis, administration of the compound resulted in decreased swelling and inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory therapeutic agent .

常见问题

Q. What synthetic methodologies are commonly employed to prepare structurally related indole-pyrrole hybrids?

- Methodological Answer : Synthesis of analogous compounds often involves condensation reactions between substituted 3-formyl-indole derivatives and heterocyclic amines. For example, and describe refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid, catalyzed by sodium acetate, to form Schiff base derivatives . Key steps include:

- Reaction Conditions : Acetic acid as solvent, sodium acetate as base, reflux (3–5 h).

- Purification : Recrystallization from DMF/acetic acid mixtures to isolate crystalline products.

Adapting this protocol, the target compound likely requires similar condensation between a bromoacetyl-substituted pyrrole and an indole-carboxamide precursor.

Q. How are spectroscopic techniques (e.g., NMR, IR) applied to confirm the Z-configuration of the exocyclic double bond in similar compounds?

- Methodological Answer : The Z-configuration (cis arrangement) of the exocyclic double bond is confirmed via:

- ¹H-NMR : Coupling constants (J) between protons on the double bond. For example, in , a J value of 2.31 Hz between H-3 and H-4 in an azetidinone derivative supports a cis configuration .

- NOESY : Nuclear Overhauser effects between spatially proximate protons (e.g., methyl groups on the pyrrole and indole moieties).

- IR : Absence of free NH stretches if intramolecular hydrogen bonding stabilizes the Z-form.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in crystallographic vs. solution-phase structural data for such compounds?

- Methodological Answer : Discrepancies between solid-state (X-ray) and solution-phase (NMR) data arise from conformational flexibility or solvent effects. Strategies include:

- Variable-Temperature NMR : To detect dynamic equilibria between conformers.

- DFT Calculations : Compare computed solution-phase geometries with experimental NMR data (e.g., highlights computational methods for non-covalent interaction analysis) .

- Co-crystallization Studies : Use additives (e.g., ’s DMF/acetic acid system) to stabilize specific conformers in the solid state .

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing bromoacetyl-substituted intermediates?

- Methodological Answer : Apply DoE principles (as in ’s flow-chemistry case study) to systematically vary:

- Factors : Temperature, stoichiometry, catalyst loading.

- Responses : Yield, purity (HPLC), reaction time.

Example workflow:

Screening : Use a Plackett-Burman design to identify critical factors.

Optimization : Central Composite Design (CCD) to refine conditions.

Validation : Confirm robustness via triplicate runs under optimal settings .

Q. What role do non-covalent interactions (e.g., π-π stacking, halogen bonding) play in the stability of this compound’s supramolecular assemblies?

- Methodological Answer : Non-covalent interactions can be probed via:

- X-ray Crystallography : Analyze packing motifs (e.g., ’s crystal structure with phenyl ring stacking) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability influenced by intermolecular forces.

- Solubility Studies : Correlate solubility parameters with polarity of substituents (e.g., bromoacetyl groups may enhance halogen bonding) .

Contradiction Analysis Example

Issue : Discrepancy in melting points between batches.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。